1-Chloro-5-iodopentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHKOCYWBEGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069393 | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60274-60-4 | |
| Record name | 1-Chloro-5-iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60274-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060274604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-5-iodopentane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-Chloro-5-iodopentane | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3MCR55RT | |
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Synthetic Methodologies for 1 Chloro 5 Iodopentane and Analogues
The synthesis of 1-chloro-5-iodopentane, a heterobifunctional haloalkane, can be achieved through several synthetic strategies. The most prominent and industrially viable method involves a nucleophilic substitution reaction, specifically the Finkelstein reaction. This reaction allows for the selective replacement of a chlorine or bromine atom with iodine.
A common precursor for the synthesis of this compound is 1,5-dichloropentane (B10660). The selective mono-iodination of 1,5-dichloropentane is achieved by carefully controlling the reaction conditions to favor the substitution of only one chlorine atom. The Finkelstein reaction is an equilibrium process, but it can be driven to completion by taking advantage of the differential solubility of the resulting sodium salts in the chosen solvent. nih.gov In a typical procedure, sodium iodide is dissolved in a solvent where it is soluble, while the sodium chloride formed as a byproduct is not, thus precipitating out of the solution and driving the reaction forward according to Le Chatelier's principle. nih.gov
Another potential synthetic route starts from 5-chloropentan-1-ol. This alcohol can be converted to the corresponding tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a source of iodide ions, such as sodium iodide, would then yield this compound.
The choice of solvent is crucial in the Finkelstein reaction. Acetone is a commonly used solvent because sodium iodide is soluble in it, whereas sodium chloride and sodium bromide are not. nih.gov Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be employed. nih.gov
The table below summarizes a representative synthetic methodology for this compound.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| 1,5-Dichloropentane | Sodium Iodide (NaI) | Acetone | Reflux | This compound | Not specified in abstracts |
Green Chemistry Principles in Halogenated Compound Synthesis
The synthesis of halogenated compounds, including 1-chloro-5-iodopentane, has traditionally involved the use of hazardous reagents and solvents. However, the principles of green chemistry are increasingly being applied to mitigate the environmental impact of these processes. nih.gov
One of the core principles of green chemistry is the use of safer solvents. nih.gov In the context of the Finkelstein reaction, researchers are exploring alternatives to volatile organic solvents like acetone. Ionic liquids and deep eutectic solvents are being investigated as greener reaction media due to their low volatility, thermal stability, and potential for recyclability. nih.gov Water, being the most environmentally benign solvent, is also a desirable medium, although the solubility of the reactants can be a challenge. mdpi.com
The use of catalysts is another key aspect of green chemistry. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be employed to facilitate the transfer of the iodide anion from an aqueous phase to an organic phase where the alkyl halide is present. jetir.org This can enhance reaction rates, reduce the need for harsh organic solvents, and allow for milder reaction conditions. wisdomlib.org
Enzymatic halogenation represents a promising green alternative to traditional chemical methods. researchgate.net Halogenase enzymes can catalyze the regioselective and stereoselective halogenation of organic substrates under mild, aqueous conditions. researchgate.net While the direct enzymatic synthesis of this compound has not been reported, the development of robust halogenases could provide a more sustainable route to this and other halogenated compounds in the future. nih.gov
The application of these green chemistry principles to the synthesis of this compound and its analogues can lead to processes that are not only more environmentally friendly but also more efficient and cost-effective.
Reactivity and Mechanistic Investigations of 1 Chloro 5 Iodopentane
Nucleophilic Substitution Reactions
Investigation of Competing Nucleophilic Pathways
The primary mechanistic pathway for the substitution reactions of 1-chloro-5-iodopentane is the SN2 mechanism. This is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. chemicalnote.com The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.
A key aspect of this molecule's reactivity is the competition between the two potential reaction sites: the carbon bearing the iodine (C-5) and the carbon bearing the chlorine (C-1). The carbon-iodine bond is significantly weaker and longer than the carbon-chlorine bond, making the iodide ion a vastly superior leaving group. Consequently, intermolecular nucleophilic substitution occurs almost exclusively at the C-5 position.
Another competing pathway is intramolecular nucleophilic substitution, where one end of the molecule attacks the other. Given the preference for iodide as a leaving group, this would involve the chlorine-bearing end of the molecule acting as a nucleophile to displace the iodide. However, this is not a significant pathway under typical substitution conditions. Intramolecular reactions that form five- and six-membered rings are generally kinetically favored. masterorganicchemistry.com
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Enthalpy (kJ/mol) | Leaving Group Ability |
| C-I | ~228 | Excellent |
| C-Cl | ~346 | Moderate |
This table illustrates the fundamental properties that dictate the regioselectivity of nucleophilic attack on this compound.
Stereochemical Outcomes of Substitution Reactions
The SN2 mechanism is stereospecific, invariably proceeding through a "backside attack." libretexts.orglibretexts.org This means the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This trajectory leads to an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. libretexts.org
In the case of this compound, the reacting carbon atom (C-5) is not a chiral center as it is bonded to two hydrogen atoms. Therefore, while the mechanistic principle of inversion of configuration holds true, it does not result in the formation of a different stereoisomer. chemistrysteps.com The reaction product is achiral, just like the starting material. The concept is mechanistically crucial and would be observable if, for instance, a deuterium atom were substituted for one of the hydrogens at C-5, creating a chiral center.
Table 2: Stereochemical Consequences of SN2 Reactions
| Starting Configuration (at a chiral center) | Mechanism | Resulting Configuration |
| R | SN2 (Backside Attack) | S |
| S | SN2 (Backside Attack) | R |
| cis | SN2 (Backside Attack) | trans |
| trans | SN2 (Backside Attack) | cis |
This table outlines the predictable stereochemical outcomes of SN2 reactions, which are mechanistically applicable to this compound even though the substrate is achiral. libretexts.org
Radical Reactions and Processes
This compound can also participate in reactions involving free radical intermediates, typically initiated by light, heat, or a radical initiator.
Formation and Reactivity of Pentyl Radicals
The significant difference in bond dissociation energy between the C-I and C-Cl bonds dictates that homolytic cleavage will selectively occur at the weaker C-I bond. This process generates a 5-chloropentyl radical.
Once formed, this primary radical can undergo several reactions. A prominent pathway for radicals of this type is intramolecular cyclization. For the 5-chloropentyl radical (a substituted 5-hexenyl type radical), there is a strong kinetic preference for 5-exo cyclization to form a five-membered ring (the cyclopentylmethyl radical) over the 6-endo cyclization that would form a six-membered ring (a substituted cyclohexyl radical). libretexts.orgwikipedia.org This preference is rationalized by the lower energy of the chair-like transition state leading to the five-membered ring. libretexts.org
Electron Transfer Mechanisms and Radical Cation Formation
Under specific conditions, such as reaction with hydroxyl radicals (•OH), this compound can undergo electron transfer to form a radical cation. Research has indicated that this species can subsequently form a dimer radical cation. While the precise structures and mechanisms are complex, the process involves the removal of a non-bonding electron from one of the halogen atoms, followed by interaction with a neutral molecule.
Elimination Reactions and Olefin Formation
When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The most common mechanism for primary alkyl halides with strong bases is the E2 (bimolecular elimination) mechanism. lumenlearning.commsu.edu
The E2 reaction is a concerted, single-step process where the base abstracts a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, forming a double bond. youtube.com For this to occur, the beta-hydrogen and the leaving group must typically adopt an anti-periplanar conformation. youtube.com
Due to the superior leaving group ability of iodide, elimination of hydrogen iodide (HI) is overwhelmingly favored over the elimination of hydrogen chloride (HCl). The base will abstract a proton from the C-4 position, leading to the departure of the iodide from C-5. The major product of this reaction is therefore 5-chloro-1-pentene (B1630857). According to Zaitsev's rule, eliminations tend to favor the most substituted (most stable) alkene; however, in this case, there is only one possible product via the favored HI elimination pathway. openstax.org It is important to note that SN2 substitution is a significant competing reaction, especially if the base used is also a good nucleophile. khanacademy.org
Mechanistic Studies of Halogen Migration and Isomerization
Halogen migration and isomerization are fundamental reactions that can occur in dihaloalkanes like this compound. These processes are often influenced by the conformational flexibility of the molecule. The spatial arrangement of the carbon backbone and the halogen substituents can dictate the feasibility and pathway of intramolecular reactions.
A key study in the conformational analysis of this compound involved infrared spectroscopy and normal coordinate calculations. This research revealed the existence of multiple conformers for the molecule in its liquid state. In the solid state, the compound was found to exist predominantly in the trans-trans (TT) conformation, where the chlorine and iodine atoms are at their maximum separation along the carbon chain. The presence of various conformers in the liquid phase suggests a dynamic equilibrium, which can have significant implications for the molecule's reactivity, including the potential for intramolecular halogen exchange or rearrangement.
While specific mechanistic studies on halogen migration and isomerization for this compound are not extensively detailed in the literature, the principles of nucleophilic substitution reactions in haloalkanes offer a framework for understanding these potential transformations. Intramolecular substitution, where one halogen atom acts as a nucleophile to displace the other, is a plausible pathway. The likelihood of such a reaction would be highly dependent on the conformational state of the molecule, as the ends of the carbon chain must come into proximity for the reaction to occur.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that may be difficult to observe experimentally. For a molecule like this compound, theoretical modeling can illuminate the energetic landscape of its potential reaction pathways, including halogen migration and isomerization.
The exploration of a reaction mechanism through computational methods typically involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. Density Functional Theory (DFT) is a commonly employed method for such investigations in haloalkanes. By applying DFT, researchers can model the geometry of the transition state for a potential intramolecular nucleophilic substitution in this compound.
This modeling would involve mapping the potential energy surface as the iodine atom approaches the carbon atom bonded to the chlorine atom (or vice versa). The highest point on this reaction coordinate would correspond to the transition state, and its energy relative to the reactant conformer would represent the activation energy of the reaction. The geometry of the transition state would reveal the precise arrangement of atoms during the halogen displacement.
For this compound, different conformers would likely have different activation energies for intramolecular reactions. The extended TT conformer, for instance, would require significant conformational change to bring the reactive ends of the molecule together, suggesting a higher energy barrier for direct intramolecular substitution from this conformation.
| Conformer | Relative Energy (kcal/mol) | Activation Energy for Intramolecular Substitution (kcal/mol) | Transition State Geometry |
|---|---|---|---|
| Trans-Trans (TT) | 0.0 | High | Highly strained cyclic structure |
| Gauche-Trans (GT) | 0.5 | Moderate | Less strained cyclic structure |
| Gauche-Gauche (GG) | 1.2 | Low | Pre-reactive cyclic-like structure |
Computational models are also instrumental in predicting the selectivity of chemical reactions. For a molecule with multiple potential reaction sites or pathways, theoretical calculations can help determine which outcome is more likely. In the context of this compound, if it were to undergo a reaction with an external nucleophile, there would be a question of regioselectivity: would the nucleophile attack the carbon bonded to chlorine or the one bonded to iodine?
The carbon-iodine bond is generally weaker and more polarizable than the carbon-chlorine bond, making the iodine a better leaving group. Computational models can quantify this difference by calculating the activation energies for nucleophilic attack at each site. The pathway with the lower activation energy would be predicted as the major reaction pathway.
Furthermore, if the reaction were to proceed via an elimination mechanism, computational chemistry could predict the regioselectivity of double bond formation (Zaitsev vs. Hofmann products) by calculating the energies of the respective transition states.
| Reaction Site | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| C-Cl | Cl- | Higher | Minor |
| C-I | I- | Lower | Major |
While specific, detailed computational studies on the reaction pathways of this compound are not abundant in the public domain, the application of established theoretical methodologies for haloalkanes provides a robust framework for understanding and predicting its reactivity. The interplay between conformational dynamics and the energetic profiles of potential reaction pathways remains a key area of interest for chemists.
Applications of 1 Chloro 5 Iodopentane in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The unique structural characteristics of 1-chloro-5-iodopentane make it an ideal starting material for the synthesis of intricate and functionally diverse molecules. The more reactive C-I bond can be selectively targeted under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This sequential reactivity is instrumental in multi-step synthetic strategies.
Synthesis of Heterocyclic Compounds
The five-carbon chain of this compound provides a suitable scaffold for the construction of five-membered heterocyclic rings. The dual halide functionality allows for intramolecular cyclization reactions following an initial intermolecular alkylation, leading to the formation of substituted tetrahydrofurans and other related heterocycles.
While direct, specific examples detailing the use of this compound for the synthesis of 2-alkylidenetetrahydrofurans are not extensively documented in readily available literature, the general strategy for their formation often involves the intramolecular O-alkylation of enolates derived from γ-keto esters or related carbonyl compounds. In a hypothetical application, the distinct reactivity of this compound could be exploited. The initial step would involve the alkylation of a suitable nucleophile, such as the enolate of a β-keto ester, at the more reactive iodinated carbon. The resulting intermediate, now containing a chloroalkyl chain, could then undergo an intramolecular cyclization under conditions that activate the C-Cl bond, leading to the formation of a tetrahydrofuran (B95107) ring. The specific reaction conditions would be crucial to control the regioselectivity of the cyclization and the geometry of the resulting exocyclic double bond.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| β-Keto Ester Enolate | This compound | γ-(5-Chloropentyl)-β-keto ester | Intermolecular Alkylation |
| γ-(5-Chloropentyl)-β-keto ester | Base | 2-Alkylidenetetrahydrofuran | Intramolecular O-Alkylation |
Construction of Macrocyclic Systems
The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Dihaloalkanes like this compound are valuable precursors in such reactions. The strategy typically involves the reaction of the bifunctional electrophile with a bifunctional nucleophile. For instance, the reaction of this compound with a long-chain dithiocarbamate (B8719985) or a similar dinucleophile under high dilution would be expected to yield a macrocyclic thioether or a related macrocycle. The differential reactivity of the C-I and C-Cl bonds could potentially allow for a stepwise approach to macrocyclization, although this would require careful control of reaction conditions.
Development of Long-Chain Aliphatic Derivatives
This compound can serve as a C5 building block for the synthesis of long-chain aliphatic compounds. The reactivity of the terminal halides allows for iterative chain-extension reactions. For example, a Grignard reagent prepared from the chloro-end of a molecule could react with a suitable electrophile, while the iodo-end could be transformed into another functional group for further elongation. Alternatively, coupling reactions, such as those catalyzed by copper or palladium, can be employed to link two molecules of this compound or to attach it to other alkyl chains, leading to the formation of longer aliphatic derivatives with functional groups at desired positions.
Role in Asymmetric Synthesis
The introduction of chirality in a controlled manner is a cornerstone of modern organic synthesis. This compound, as a prochiral molecule, can be used as an electrophile in reactions with chiral nucleophiles or in the presence of chiral catalysts to induce stereoselectivity.
Stereoselective Alkylation Reactions
A well-established strategy in asymmetric synthesis is the stereoselective alkylation of chiral enolates. These enolates, often derived from carbonyl compounds appended with a chiral auxiliary, create a chiral environment that directs the approach of the electrophile to one face of the enolate, resulting in the preferential formation of one diastereomer.
In this context, this compound can act as the electrophile. The reaction of a chiral enolate, such as one derived from an Evans oxazolidinone or a SAMP/RAMP hydrazone, with this compound would be expected to proceed with high diastereoselectivity. The selective reaction at the more reactive C-I bond would introduce the 5-chloropentyl group at the α-position of the carbonyl compound. The steric environment created by the chiral auxiliary would dictate the stereochemical outcome of the alkylation. Subsequent removal of the chiral auxiliary would yield an enantioenriched α-(5-chloropentyl) carbonyl compound, a valuable chiral building block for further synthetic manipulations.
| Chiral Auxiliary System | Electrophile | Product | Stereochemical Outcome |
| Evans Oxazolidinone | This compound | α-(5-Chloropentyl) Imide | High Diastereoselectivity |
| SAMP/RAMP Hydrazone | This compound | α-(5-Chloropentyl) Hydrazone | High Diastereoselectivity |
The resulting chlorinated product can then be used in subsequent reactions, such as intramolecular cyclizations to form chiral heterocyclic systems or further functionalization of the chloro group, thereby expanding its utility in the synthesis of complex, stereochemically defined molecules.
Chiral Auxiliary-Mediated Transformations
In asymmetric synthesis, chiral auxiliaries are instrumental for controlling the stereochemical outcome of a reaction. These chiral molecules are temporarily attached to a substrate, direct a subsequent diastereoselective transformation, and are then removed to yield an enantiomerically enriched product. wikipedia.org One of the most powerful applications of this strategy is the asymmetric alkylation of enolates derived from N-acyl oxazolidinones, often referred to as Evans' auxiliaries. wikipedia.orgrsc.org
The process typically involves the acylation of a chiral oxazolidinone, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined (Z)-enolate. wikipedia.orguwindsor.ca This enolate can then react with an electrophile, such as this compound. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, the alkylation occurs selectively at the iodo-terminus of the pentane (B18724) chain. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thereby inducing the creation of a new stereocenter with high diastereoselectivity. wikipedia.orgresearchgate.net After the alkylation step, the chiral auxiliary can be cleaved hydrolytically to reveal a chiral carboxylic acid, ester, or alcohol, and the auxiliary itself can often be recovered for reuse. wikipedia.orguwindsor.ca
Asymmetric Synthesis of Amino Acid Derivatives
The synthesis of non-proteinogenic α-amino acids is a critical task in drug discovery and chemical biology. Chiral glycine (B1666218) equivalents are powerful tools for this purpose, allowing for the stereoselective introduction of various side chains. rsc.org By alkylating a chiral glycine enolate or a related derivative, novel amino acids can be constructed with precise control over their stereochemistry. core.ac.ukresearchgate.net
A relevant strategy involves the use of a chiral vinylglycine derivative bearing a recoverable chiral auxiliary, such as (−)-8-(β-naphthyl)menthol. nih.gov Deprotonation of this substrate generates a dianionic dienolate. This nucleophile can then be alkylated with a bifunctional electrophile. In a closely analogous synthesis, 1-chloro-4-iodobutane (B82612) has been successfully used to prepare a precursor for L-α-vinyllysine. nih.gov Applying this methodology, this compound serves as an excellent alkylating agent to introduce a 5-chloropentyl side chain onto the glycine backbone. The reaction proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The resulting product is a novel amino acid derivative where the terminal chloro group on the side chain remains available for further functionalization, such as conversion to an amine, azide, or other nucleophilic substitution products. nih.gov
Precursor for Pharmaceutical Intermediates and Analogues
This compound is recognized for its role as a versatile pharmaceutical intermediate. cymitquimica.comsigmaaldrich.com Its bifunctional nature, possessing two leaving groups of differing reactivity, allows for its incorporation into more complex molecules through sequential substitution reactions. This makes it a valuable starting material for building diverse molecular scaffolds found in pharmaceutically active compounds.
Synthesis of Nitrogen-Containing Compounds (e.g., Azepanes)
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry. nih.gov The seven-membered azepane ring, while less common than piperidines or pyrrolidines, represents an important area of chemical space for drug discovery. nih.gov this compound is an ideal precursor for the synthesis of N-substituted azepanes through a straightforward two-step process.
The synthesis commences with the N-alkylation of a primary amine or ammonia (B1221849) with this compound. The greater lability of the iodide leaving group ensures that the initial substitution occurs selectively at the C-I bond. This first step forms a secondary amine intermediate, N-(5-chloropentyl)amine. In the presence of a base, this intermediate undergoes a subsequent intramolecular cyclization. The terminal nitrogen atom acts as a nucleophile, displacing the chloride on the other end of the carbon chain to form the seven-membered azepane ring. This intramolecular N-alkylation is an efficient method for constructing this heterocyclic system.
Derivatization for Bioactive Molecule Development
In the development of bioactive molecules, the ability to systematically modify a lead compound is crucial for optimizing its pharmacological properties. This compound serves as a valuable linker or spacer unit for this purpose. It can be used to connect a pharmacophore to another functional group, a solubilizing moiety, or a solid support for biological assays. The five-carbon chain provides a flexible tether, and the differential reactivity of the terminal halogens allows for controlled, stepwise derivatization. For instance, a molecule of interest could first be attached via substitution of the iodide, and the resulting intermediate, now bearing a terminal chloropentyl group, can be subjected to a second, distinct chemical transformation at the chloride position.
Catalysis and Ligand Development
Role as a Substrate in Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The reactivity of alkyl halides in these reactions is highly dependent on the nature of the halogen. Specifically, the rate-determining step in many catalytic cycles is the oxidative addition of the C-X bond to the low-valent metal center. reddit.com
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition. reddit.com This substantial difference in reactivity allows this compound to be used as a substrate for selective, sequential cross-coupling reactions. Under mild reaction conditions, a palladium or nickel catalyst will exclusively activate the C-I bond, leaving the C-Cl bond untouched. This allows for a coupling reaction (e.g., Suzuki, Sonogashira, or Negishi coupling) to be performed at one end of the molecule. The resulting product, which still contains the unreacted chloropentyl group, can then be subjected to a second cross-coupling reaction under more forcing conditions to activate the more robust C-Cl bond. This powerful strategy enables the programmed, site-selective introduction of two different molecular fragments.
Relative Reactivity of C-X Bonds in Oxidative Addition
| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |
| C—I | ~51 | Fastest |
| C—Br | ~71 | Intermediate |
| C—Cl | ~84 | Slowest |
Advanced Analytical Techniques for 1 Chloro 5 Iodopentane Characterization and Reaction Monitoring
Chromatographic Techniques
Chromatography is a fundamental analytical tool for the separation, identification, and quantification of chemical compounds. For a difunctionalized alkane like 1-chloro-5-iodopentane, both gas and liquid chromatography serve distinct but vital roles in its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.org It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as this compound. eag.com Commercial suppliers of this compound commonly use gas chromatography to assess and certify its purity, often reporting assays of 97% or higher. thermofisher.comsigmaaldrich.com
In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. thermofisher.com Separation is achieved based on the differential partitioning of the compound between a carrier gas (mobile phase) and a stationary phase coated on the column's inner wall. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under specific analytical conditions.
Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. eag.com For purity analysis, a GC chromatogram of a high-purity this compound sample would show one major peak. Any additional peaks would indicate the presence of impurities, which can be identified by their respective mass spectra. In reaction analysis, GC-MS allows for the separation and identification of reactants, products, and byproducts in a complex mixture. wikipedia.org
Table 1: Typical GC-MS Parameters for Haloalkane Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injection Port Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Column | VF-624ms or similar mid-polarity capillary column | Provides good separation for halogenated compounds. nih.gov |
| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to carry the sample through the column. thermofisher.com |
| Oven Program | Initial temp. 50-70 °C, ramped to 250-300 °C | Separates compounds based on their boiling points and column interactions. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns for library matching. uni-saarland.de |
| Detector | Quadrupole Mass Spectrometer | Scans a mass range (e.g., m/z 40-400) to detect and identify fragmented ions. |
High-Performance Liquid Chromatography (HPLC) is another cornerstone separation technique, particularly useful for compounds that are non-volatile or thermally unstable. While this compound is amenable to GC, HPLC can be an effective tool for monitoring its reactions in the liquid phase, especially when reactants or products are less volatile. bridgewater.edu
HPLC operates by injecting a liquid sample into a solvent stream (mobile phase) that is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation occurs based on the analyte's interaction with the stationary phase.
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at timed intervals and injected into the HPLC system. The resulting chromatograms allow for the quantification of the disappearance of reactants and the appearance of products. By plotting the concentration, which is proportional to the peak area, of this compound or its reaction products over time, the kinetics of the reaction can be determined. bridgewater.edu A UV detector is commonly used, although the lack of a strong chromophore in this compound may necessitate the use of other detection methods or derivatization.
Table 2: Hypothetical HPLC Data for Monitoring a Reaction of this compound
| Time (minutes) | This compound Peak Area (Arbitrary Units) | Product Peak Area (Arbitrary Units) |
|---|---|---|
| 0 | 1,250,000 | 0 |
| 10 | 985,000 | 260,000 |
| 20 | 770,000 | 475,000 |
| 30 | 590,000 | 650,000 |
| 60 | 280,000 | 945,000 |
| 120 | 55,000 | 1,150,000 |
Spectroscopic Methods in Structural Elucidation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at specific, characteristic frequencies, allowing for the identification of functional groups within the molecule. fiveable.me The IR spectrum of this compound is characterized by absorptions corresponding to its alkane backbone and its two carbon-halogen bonds.
The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.infodocbrown.info The pattern of peaks in this area is complex and unique to a specific molecule, serving as a "fingerprint" for identification. For this compound, the key absorptions are the C-H stretching and bending vibrations of the pentane (B18724) chain, and the C-Cl and C-I stretching vibrations. As the mass of the halogen atom increases, the frequency of the carbon-halogen bond vibration decreases. spectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Intensity |
|---|---|---|---|
| 2850 - 2960 | C-H | Stretching | Strong |
| 1450 - 1470 | C-H | Bending (Scissoring) | Medium |
| 650 - 780 | C-Cl | Stretching | Strong |
| 500 - 600 | C-I | Stretching | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the exact frequency at which it absorbs, a property known as the chemical shift (δ), measured in parts per million (ppm).
In the ¹H-NMR spectrum of this compound, five distinct signals would be expected for the five sets of non-equivalent methylene (B1212753) (-CH₂-) protons. The protons on the carbons directly attached to the electronegative chlorine and iodine atoms (C1 and C5) would be the most deshielded, appearing at the highest chemical shifts.
In the ¹³C-NMR spectrum, five signals would also be observed, corresponding to the five carbon atoms of the pentane chain. The chemical shifts of the carbons bonded to the halogens are significantly affected. The carbon attached to chlorine (C1) is shifted downfield, while the carbon attached to the less electronegative but heavier iodine (C5) is shifted significantly upfield relative to the other carbons.
Table 4: Predicted ¹H-NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cl-CH₂- (C1) | ~3.55 | Triplet (t) |
| I-CH₂- (C5) | ~3.20 | Triplet (t) |
| Cl-CH₂-CH₂- (C2) | ~1.85 | Multiplet (m) |
| I-CH₂-CH₂- (C4) | ~1.90 | Multiplet (m) |
| -CH₂-CH₂-CH₂- (C3) | ~1.50 | Multiplet (m) |
Table 5: Predicted ¹³C-NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₂Cl (C1) | ~44.5 |
| CH₂I (C5) | ~6.5 |
| CH₂CH₂Cl (C2) | ~33.0 |
| CH₂CH₂I (C4) | ~33.5 |
| -CH₂-CH₂-CH₂- (C3) | ~29.5 |
As a standalone technique, mass spectrometry provides two primary pieces of information: the molecular weight of a compound and structural details based on its fragmentation pattern. The molecular weight of this compound is 232.49 g/mol . sigmaaldrich.comfishersci.ca
In an electron ionization (EI) mass spectrum, the peak with the highest mass-to-charge ratio is typically the molecular ion (M⁺•). For this compound, a characteristic isotopic pattern for the molecular ion is observed due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in two peaks: one for the molecule containing ³⁵Cl (M⁺•, at m/z 232) and a smaller peak for the molecule containing ³⁷Cl (the M+2 peak, at m/z 234), with a relative intensity ratio of approximately 3:1. youtube.comyoutube.com Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity. libretexts.org
The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrogen halide molecule, as well as cleavage of the carbon-carbon bonds in the alkyl chain.
Table 6: Expected Mass Spectral Fragmentation of this compound
| m/z Value | Ion/Fragment | Notes |
|---|---|---|
| 232 / 234 | [C₅H₁₀ClI]⁺• | Molecular ion peak (M⁺•) and its M+2 isotope peak, showing the characteristic 3:1 ratio for a single chlorine atom. youtube.com |
| 197 | [C₅H₁₀I]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 105 / 107 | [C₅H₁₀Cl]⁺ | Loss of an iodine radical (•I) from the molecular ion. The M+2 peak is also present. |
| 127 | [I]⁺ | Iodine cation, often not observed as loss of neutral I• is more common. |
| 69 | [C₅H₉]⁺ | Loss of both I and Cl radicals. |
| 41 | [C₃H₅]⁺ | A common fragment from alkyl chain cleavage (allyl cation). |
Advanced hyphenated techniques for complex mixture analysis
The characterization of this compound, particularly within complex environmental or reaction matrices, necessitates analytical methodologies that provide both high-resolution separation and definitive structural identification. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. These integrated systems offer a level of specificity and sensitivity unattainable by individual analyses, making them crucial for resolving and identifying target compounds in intricate mixtures.
For halogenated compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational hyphenated technique. However, for exceptionally complex samples, more advanced configurations are required to achieve the necessary chromatographic resolution. A significant advancement in this area is comprehensive two-dimensional gas chromatography (GCxGC). osti.gov In a GCxGC system, the effluent from a primary gas chromatography column is subjected to a second, independent separation on a column with a different stationary phase. osti.gov This process generates a two-dimensional chromatogram that can separate thousands of compounds with much greater efficiency than a single-column separation. dioxin20xx.orgresearchgate.net
When GCxGC is coupled with a Time-of-Flight Mass Spectrometer (TOFMS), it creates a powerful analytical tool (GCxGC-TOFMS) for the analysis of complex environmental samples. osti.govresearchgate.net The high data acquisition speed of TOFMS is essential to adequately sample the very narrow peaks produced by the GCxGC separation. osti.gov
Detailed research findings have demonstrated the utility of GCxGC-TOFMS in identifying halogenated compounds in challenging matrices. In one notable study, GCxGC-TOFMS was employed for the analysis of wastewater from unconventional natural gas development. This advanced technique successfully identified this compound as a constituent in the complex mixture, suggesting its presence as a potential transformation product of additives used in hydraulic fracturing. The enhanced separation capacity of GCxGC was critical for resolving the target analyte from the myriad of other organic compounds present in the wastewater.
Table 1: Application of GCxGC-TOFMS in the Environmental Analysis of this compound
| Technique | Matrix | Compound Detected | Key Finding/Significance |
|---|---|---|---|
| GCxGC-TOFMS | Shale-Gas Wastewater | This compound | Identified as a transformation product from hydraulic fracturing additives in a complex environmental matrix. |
Beyond gas chromatography, liquid chromatography (LC) based hyphenated techniques offer complementary capabilities, particularly for analyzing less volatile or thermally unstable compounds that may be present in reaction mixtures alongside this compound. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a premier technique for unambiguous structure elucidation. globalresearchonline.nettaylorfrancis.comnih.gov By directly coupling an LC system to an NMR spectrometer, it is possible to acquire detailed structural data on individual components of a mixture as they are separated. globalresearchonline.net This technique is invaluable for identifying unknown impurities or reaction byproducts, providing definitive information on molecular connectivity and stereochemistry that mass spectrometry alone cannot. semanticscholar.org While mass spectrometry is often the frontline approach for metabolite and impurity analysis due to its superior sensitivity, LC-NMR is a powerful secondary tool for complete characterization when sufficient sample is available. nih.gov
Table 2: Comparison of Hyphenated Techniques for Potential Analysis of this compound and Related Mixtures
| Technique | Principle | Information Obtained | Potential Application for this compound |
|---|---|---|---|
| GC-MS | Separates volatile/semi-volatile compounds by GC and identifies them by their mass-to-charge ratio and fragmentation pattern. | Molecular weight and fragmentation data for structural confirmation. | Routine reaction monitoring and purity assessment in simple mixtures. |
| GCxGC-TOFMS | Provides enhanced separation of volatile compounds using two different GC columns, followed by high-speed mass analysis. | High-resolution separation and identification of individual components in highly complex mixtures. | Identification in environmental samples (e.g., wastewater, soil extracts) and detailed profiling of reaction side products. osti.govdioxin20xx.org |
| LC-MS | Separates compounds by LC and identifies them by mass. Suitable for non-volatile or thermally labile compounds. | Molecular weight and structural data for a broader range of compounds, including potential non-volatile derivatives. | Monitoring reactions involving non-volatile starting materials or products; characterizing polar metabolites. |
| LC-NMR | Couples LC separation with NMR spectroscopy for direct structural analysis of separated peaks. | Unambiguous molecular structure, including connectivity and stereochemistry. | Definitive identification of unknown synthesis impurities, isomers, or degradation products in a mixture. taylorfrancis.com |
Environmental Considerations and Degradation Pathways of 1 Chloro 5 Iodopentane
Environmental Fate and Distribution in Various Media
Specific experimental data on the environmental fate and distribution of 1-chloro-5-iodopentane is limited. However, its behavior can be inferred from its physical and chemical properties. As a liquid that is not miscible or is difficult to mix with water, this compound released into an aqueous environment is likely to partition from the water column to sediment or soil. fishersci.at Its volatility suggests that a fraction may also be released into the atmosphere. The distribution in different media is influenced by factors such as soil composition, water flow, and air currents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 60274-60-4 |
| Molecular Formula | C₅H₁₀ClI |
| Molecular Weight | 232.49 g/mol |
| Form | Liquid |
| Appearance | Clear, colorless to yellow |
| Water Solubility | Not miscible or difficult to mix |
| Light Sensitivity | Sensitive to light |
Source: fishersci.atchemicalbook.comsigmaaldrich.comthermofisher.com
**6.2. Degradation Mechanisms in Natural Systems
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. Like other haloalkanes, it can undergo degradation through hydrolysis, photodegradation, and biotic transformations. wikipedia.org
In aqueous environments, this compound is susceptible to hydrolysis, a type of nucleophilic substitution reaction where water acts as the nucleophile. bsmi.uz The molecule has two different carbon-halogen bonds: a carbon-chlorine bond and a carbon-iodine bond. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group. Consequently, hydrolysis is expected to occur preferentially at the C-I bond, replacing the iodine with a hydroxyl group to form 5-chloropentan-1-ol.
The rate of this reaction can be influenced by environmental conditions such as temperature and pH. Solvolysis may also occur in the presence of other nucleophilic solvents.
This compound is noted to be sensitive to light, indicating that it can undergo photodegradation. fishersci.at This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The carbon-iodine bond is the most likely site for photolytic cleavage due to its lower bond energy compared to the C-Cl and C-C bonds. This homolytic cleavage would generate a 5-chloropentyl radical and an iodine radical, which can then participate in a series of secondary reactions.
The role of microorganisms in the degradation of this compound has not been specifically documented. However, many microorganisms possess enzymatic systems capable of dehalogenating haloalkanes. These biotic processes can occur under both aerobic and anaerobic conditions. Microbes may utilize halogenated compounds as a carbon source, breaking them down into less complex and often less toxic substances. The presence of two different halogens may influence the metabolic pathways and the efficiency of microbial degradation.
Formation of Transformation Products
The degradation of this compound leads to the formation of various transformation products, depending on the specific environmental conditions and degradation pathway.
Hydrolysis: As mentioned, the primary product of hydrolysis is expected to be 5-chloropentan-1-ol.
Catalytic Reduction: In a study involving catalytic reduction with nickel(I) salen, this compound was shown to yield several products. researchgate.net This specific chemical reduction process, while not a typical environmental pathway, reveals potential transformation routes. The major product identified was 1,10-dichlorodecane, formed through a coupling reaction. researchgate.net Minor products included 1-chloropentane (B165111) (from the reduction of the C-I bond) and 5-chloro-1-pentene (B1630857) (from an elimination reaction). researchgate.net
Table 2: Identified Transformation Products of this compound under Catalytic Reduction
| Transformation Product | Chemical Formula |
|---|---|
| 1,10-Dichlorodecane | C₁₀H₂₀Cl₂ |
| 1-Chloropentane | C₅H₁₁Cl |
| 5-Chloro-1-pentene | C₅H₉Cl |
Source: researchgate.net
Sustainable Chemical Practices in Handling and Disposal
Due to the potential environmental risks associated with halogenated hydrocarbons, sustainable practices in the handling and disposal of this compound are crucial. rroij.comscienceready.com.au
Handling: All handling should be performed in well-ventilated areas or fume hoods to prevent inhalation. scienceready.com.au Personal protective equipment, including safety goggles, gloves, and lab coats, should be worn to avoid direct contact. scienceready.com.au
Disposal: Halogenated organic compounds should not be disposed of down the drain. scienceready.com.au They must be collected in designated "Halogenated Organic Waste" containers for disposal by certified waste management personnel. scienceready.com.aupreproom.org This ensures that the compound is treated appropriately, for instance, through high-temperature incineration, to prevent its release into the environment.
Emerging Research and Interdisciplinary Perspectives
Integration with Materials Science for Functionalized Polymers
The utility of 1-Chloro-5-iodopentane in materials science, particularly in the synthesis of functionalized polymers, is an area of growing interest. Its heterobifunctional nature, possessing both a chloro and an iodo group, allows for selective and sequential reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond enables its use as a versatile linker in creating polymers with precisely controlled architectures and functionalities.
Although detailed research focusing exclusively on this compound for the synthesis of functionalized polymers is not extensively documented, its potential can be inferred from the broader class of α,ω-dihaloalkanes. These compounds are instrumental in various polymerization techniques, including polycondensation and living polymerization methods, to introduce specific end-groups or to create block copolymers. The five-carbon pentane (B18724) backbone of this compound offers flexibility to the resulting polymer chains, which can be a desirable property in the design of novel materials.
Role in Supramolecular Chemistry and Self-Assembly
In the realm of supramolecular chemistry, the design and synthesis of molecules capable of spontaneous organization into larger, well-defined structures is a primary goal. While specific studies detailing the role of this compound in self-assembly processes are limited, its structure is amenable to the creation of molecules that can participate in such non-covalent interactions.
The terminal halogen atoms can serve as handles for the introduction of recognition motifs, such as hydrogen bonding units, aromatic rings for π-π stacking, or charged groups for electrostatic interactions. For instance, this compound could be used to synthesize bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a hydrophobic spacer. These bolaamphiphiles can self-assemble in solution to form various nanostructures like vesicles, nanotubes, and fibers, with potential applications in drug delivery and materials science. The differential reactivity of the chloro and iodo groups offers a strategic advantage for the stepwise synthesis of asymmetric bolaamphiphiles.
Application in Nanoscience and Nanomaterials Synthesis
The application of this compound in nanoscience and the synthesis of nanomaterials is a nascent field of investigation. Its primary role in this context is as a linking or surface-modifying agent. The ability to selectively react one of the halogenated ends allows for the tethering of this molecule to the surface of nanoparticles, quantum dots, or carbon nanotubes.
Once anchored, the remaining halogen can be used for further functionalization, enabling the attachment of other molecules such as dyes, targeting ligands, or initiators for surface-grafted polymerization. This "grafting-from" approach can be used to create core-shell nanostructures with tailored properties. The pentamethylene chain acts as a flexible spacer, separating the nanoparticle core from the functional outer layer, which can be crucial for maintaining the properties of both components. However, specific examples of the use of this compound in nanomaterial synthesis are not yet prevalent in the scientific literature.
Theoretical Chemistry and Advanced Computational Modeling
Advanced computational modeling provides invaluable insights into the structure, properties, and reactivity of molecules like this compound, complementing experimental studies.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations have been employed to investigate the conformational preferences and vibrational spectra of this compound. A notable study on the conformational analysis of this molecule revealed the existence of multiple rotational isomers (rotamers) in both the liquid and solid states. sigmaaldrich.com By comparing the calculated vibrational frequencies and rotational energy differences with experimental infrared spectra, researchers were able to assign the observed spectral bands to specific conformers. sigmaaldrich.com
These calculations are crucial for understanding the molecule's fundamental properties, such as its dipole moment and polarizability, which in turn influence its bulk properties and intermolecular interactions. The electronic structure calculations can also predict the relative reactivity of the C-Cl and C-I bonds, confirming the higher susceptibility of the C-I bond to nucleophilic attack.
Molecular Dynamics Simulations of Reactivity
While specific molecular dynamics (MD) simulations focusing solely on the reactivity of this compound are not widely reported, this computational technique holds significant potential for studying its behavior in solution and at interfaces. MD simulations can model the dynamic processes of chemical reactions, providing a time-resolved view of the molecular motions that lead to product formation.
For this compound, MD simulations could be used to study the kinetics and mechanisms of its substitution reactions in different solvents, shedding light on the role of the solvent in stabilizing transition states and intermediates. Furthermore, simulations could model the self-assembly of amphiphilic molecules derived from this compound, providing insights into the formation and stability of the resulting supramolecular structures.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-chloro-5-iodopentane, and how do they influence its reactivity in organic synthesis?
- Answer : The compound (C₅H₁₀ClI, MW 232.49 g/mol) has a density of 1.663 g/cm³ and a boiling point of 75–77°C . Its reactivity arises from the electrophilic iodine and nucleophilic chlorine atoms, making it suitable for substitution and elimination reactions. Thermodynamic data, such as ionization energy (IE) and appearance energy (AE) for fragmentation products (e.g., C₅H₁₀⁺ at 10.56 ± 0.05 eV via EI-MS), are critical for predicting reaction pathways .
Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?
- Answer : Detailed experimental methods must include stoichiometry, reaction time, temperature, and purification steps (e.g., distillation under reduced pressure). Characterization data (NMR, IR, GC-MS) for intermediates and final products should be reported, with impurities quantified via chromatographic techniques. Evidence of purity (≥99%) and storage conditions (light-sensitive, refrigerated) must be documented .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer :
- Mass spectrometry : EI-MS for fragmentation patterns (e.g., C₅H₁₀⁺ and HCl elimination) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ ~3.5 ppm for CH₂Cl and CH₂I groups) .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) to study stability under varying temperatures .
Advanced Research Questions
Q. How does the electrochemical reduction of this compound at carbon cathodes in dimethylformamide (DMF) lead to cyclopentane formation?
- Answer : Cyclization occurs via a 5-halopent-1-yl carbanion intermediate generated during reduction. The reaction pathway depends on the halogen (Cl vs. I) and proton availability. For example, in DMF with tetramethylammonium perchlorate, cyclopentane yields are enhanced due to stabilized carbanions .
Q. What mechanisms explain contradictory product distributions in dihalopentane reactions under varying conditions?
- Answer : Conflicting data (e.g., n-pentane vs. 1-pentene formation) arise from competing intra- vs. intermolecular pathways. For instance, proton sources favor n-pentane via hydrogenation, while anhydrous conditions promote 1-pentene through β-elimination. Systematic studies using cyclic voltammetry and controlled-potential electrolysis are required to resolve such discrepancies .
Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?
- Answer : Density functional theory (DFT) calculations can model transition states for SN2 reactions. For example, iodine’s larger atomic radius lowers the activation energy for nucleophilic attack at the C-I site compared to C-Cl, favoring iodide substitution .
Q. What strategies optimize the synthesis of asymmetric dihalides (e.g., this compound) to minimize byproducts like 1,10-dichlorodecane?
- Answer : Key strategies include:
- Temperature control : Lower temperatures reduce radical coupling (responsible for 1,10-dichlorodecane).
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and suppress side reactions.
- Catalyst use : Phase-transfer catalysts improve reaction efficiency and selectivity .
Methodological Guidelines
Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?
- Answer :
- Light sensitivity : Conduct accelerated degradation studies using UV-Vis spectroscopy to quantify decomposition rates .
- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres identifies decomposition thresholds .
Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
